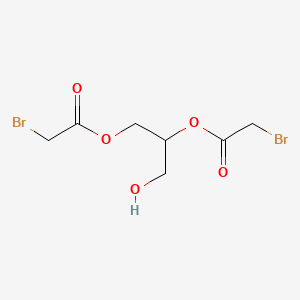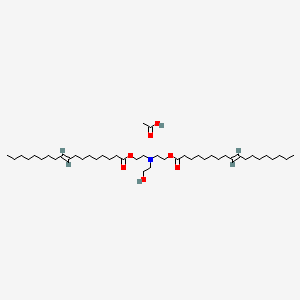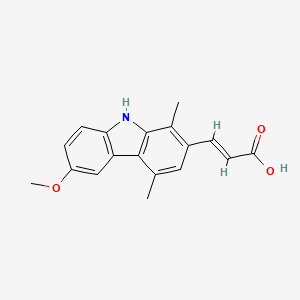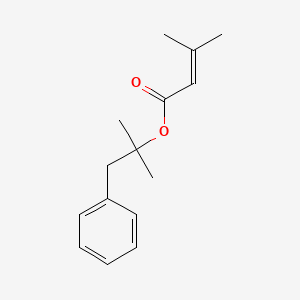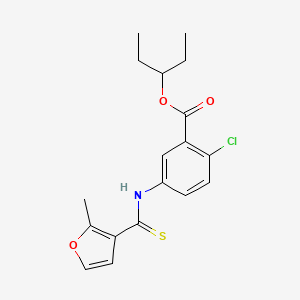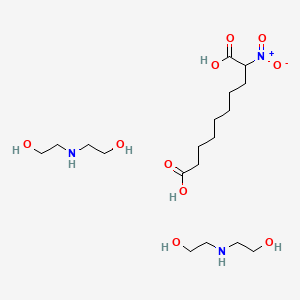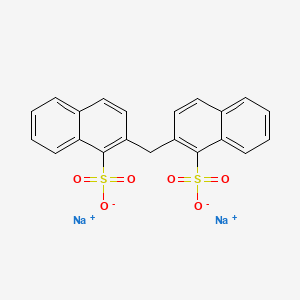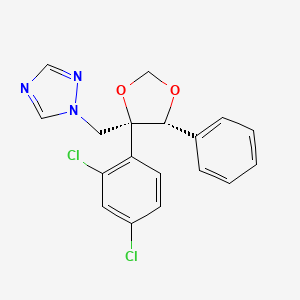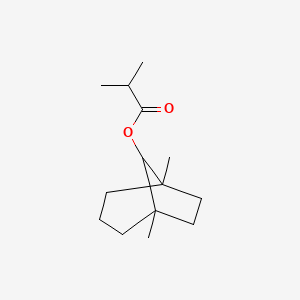
1,5-Dimethylbicyclo(3.2.1)oct-8-yl isobutyrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EINECS 276-977-4, also known as 1,5-bis(4-fluorobenzoyl)-2,6-diglycidyl ether naphthalene, is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This compound is known for its unique structural properties and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-bis(4-fluorobenzoyl)-2,6-diglycidyl ether naphthalene involves a three-step procedure:
Friedel–Crafts Acylation: This step involves the acylation of naphthalene with 4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Demethylation: The intermediate product undergoes demethylation to remove the methyl groups.
Nucleophilic Reaction with Epichlorohydrin: The final step involves a nucleophilic reaction with epichlorohydrin to form the diglycidyl ether derivative.
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1,5-bis(4-fluorobenzoyl)-2,6-diglycidyl ether naphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include quinones, alcohols, and substituted derivatives, depending on the type of reaction and reagents used.
Scientific Research Applications
1,5-bis(4-fluorobenzoyl)-2,6-diglycidyl ether naphthalene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 1,5-bis(4-fluorobenzoyl)-2,6-diglycidyl ether naphthalene involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the disruption of essential biochemical pathways, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
- 1,5-bis(4-chlorobenzoyl)-2,6-diglycidyl ether naphthalene
- 1,5-bis(4-bromobenzoyl)-2,6-diglycidyl ether naphthalene
- 1,5-bis(4-methylbenzoyl)-2,6-diglycidyl ether naphthalene
Uniqueness
1,5-bis(4-fluorobenzoyl)-2,6-diglycidyl ether naphthalene is unique due to the presence of fluorine atoms, which impart distinct electronic properties and reactivity. The fluorine atoms enhance the compound’s stability and resistance to metabolic degradation, making it more suitable for various applications compared to its analogs .
Properties
CAS No. |
72903-10-7 |
|---|---|
Molecular Formula |
C14H24O2 |
Molecular Weight |
224.34 g/mol |
IUPAC Name |
(1,5-dimethyl-8-bicyclo[3.2.1]octanyl) 2-methylpropanoate |
InChI |
InChI=1S/C14H24O2/c1-10(2)11(15)16-12-13(3)6-5-7-14(12,4)9-8-13/h10,12H,5-9H2,1-4H3 |
InChI Key |
KHQBRKIBDIDREL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)OC1C2(CCCC1(CC2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





